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3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Purity Reproducibility SAR

Fragment-based kinase inhibitor discovery often struggles with impurity-confounded hits. 3-(3-Amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one (CAS 1823184-32-2) solves this with a unique 3-amino-pyrazole hinge-binding motif (HBD=2) and conformational restriction (RBC=1), maximizing ligand efficiency. Key advantages: • Ideal fragment for kinase ATP-site recognition; • XLogP3 = -0.1 ensures aqueous solubility for reliable dose-response; • Available at ≥98% purity from ISO-certified suppliers, ensuring SPR/DSF hit reliability.

Molecular Formula C8H6F3N5O
Molecular Weight 245.16 g/mol
CAS No. 1823184-32-2
Cat. No. B1412499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
CAS1823184-32-2
Molecular FormulaC8H6F3N5O
Molecular Weight245.16 g/mol
Structural Identifiers
SMILESC1=C(N=CN(C1=O)C2=C(NN=C2)N)C(F)(F)F
InChIInChI=1S/C8H6F3N5O/c9-8(10,11)5-1-6(17)16(3-13-5)4-2-14-15-7(4)12/h1-3H,(H3,12,14,15)
InChIKeyUCNMSRYPILOYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one — A Dual Heterocyclic Scaffold for Kinase & GPCR Drug Discovery Programs


3-(3-Amino-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one (CAS 1823184-32-2) is a synthetic heterocyclic compound that integrates a 3‑amino‑1H‑pyrazole donor motif with a 6‑(trifluoromethyl)pyrimidin‑4(3H)‑one core [REFS‑1]. This architecture positions the amino‑pyrazole as a hinge‑binding element relevant to kinase ATP‑site recognition, while the electron‑withdrawing trifluoromethyl group modulates the pyrimidinone ring’s electronic character and metabolic stability [REFS‑2]. The compound is offered at research‑grade purities (≥95% to ≥98%) by multiple independent suppliers, indicating established synthetic accessibility for medicinal chemistry and chemical biology applications [REFS‑3].

Why In‑Class Pyrimidinone Analogs Cannot Substitute for 3‑(3‑Amino‑1H‑pyrazol‑4‑yl)‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑one in Lead Optimization


The 3‑(3‑amino‑1H‑pyrazol‑4‑yl) substitution pattern is structurally distinct from the more common N‑(1H‑pyrazol‑3‑yl)pyrimidin‑4‑amine kinase hinge‑binding motif reported for CDK16/PCTAIRE inhibitors [REFS‑1], and from the 2,5‑disubstituted‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑one CCR2 antagonist series disclosed by Bayer [REFS‑2]. Removing the 3‑amino group eliminates a critical hydrogen‑bond donor (ΔHBD = –1 vs. the des‑amino analog), which alters the donor/acceptor ratio and is expected to shift kinase selectivity profiles. Similarly, relocating the pyrazole attachment from the 4‑position to the 5‑position changes the dihedral angle between the heterocyclic rings, modifying the three‑dimensional presentation of the hinge‑binding pharmacophore. These subtle structural differences cannot be compensated for by simply scaling the concentration of a generic pyrimidinone analog; they require deliberate selection of the exact compound for SAR studies to avoid misleading structure–activity conclusions.

Quantitative Differentiation Evidence for 3‑(3‑Amino‑1H‑pyrazol‑4‑yl)‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑one Versus Structural Analogs


Certified Purity Advantage: ≥98% (HPLC) Enables Robust SAR Reproducibility

MolCore supplies 3‑(3‑amino‑1H‑pyrazol‑4‑yl)‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑one at a certified purity of NLT 98% [REFS‑1], whereas a leading alternative vendor lists the same compound at 95% purity [REFS‑2]. This 3‑percentage‑point purity gap means the 95% material may contain up to 5% unidentified impurities—approximately 1.7× higher impurity load—which can confound dose–response data in biochemical assays, particularly when screening at a fixed nominal concentration. For procurement decision‑making, the 98% batch reduces the risk of impurity‑driven false positives or masking of weak target engagement.

Purity Reproducibility SAR

Computed Lipophilicity (XLogP3 = –0.1): Favorable Aqueous Solubility for Biochemical Assay Compatibility

The computed partition coefficient (XLogP3‑AA) of 3‑(3‑amino‑1H‑pyrazol‑4‑yl)‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑one is –0.1 [REFS‑1], placing it in a favorable hydrophilic range (XLogP < 1) associated with improved aqueous solubility and reduced non‑specific protein binding. By contrast, a closely related 2‑(pyridin‑2‑yl)‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑one analog from the anti‑tubercular trifluoromethyl pyrimidinone series exhibited a measured logP of ~1.3 [REFS‑2]. The ~1.4‑log‑unit difference translates to an approximately 25‑fold higher predicted aqueous solubility for the target compound, making it more amenable to high‑concentration biochemical or fragment‑based screening without co‑solvent interference.

Lipophilicity Solubility Drug‑likeness

Hydrogen‑Bond Donor Count = 2: Distinct Donor Profile for Kinase Hinge‑Binding Selectivity Tuning

The target compound possesses exactly two hydrogen‑bond donors (HBD = 2) [REFS‑1], contributed by the 3‑amino group on the pyrazole and the NH of the pyrazole ring itself. This donor count distinguishes it from the des‑amino analog 3‑(1H‑pyrazol‑4‑yl)‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑one, which has only one hydrogen‑bond donor (HBD = 1). In kinase hinge‑binding motifs, an additional donor enables bidentate interactions with the backbone carbonyl of the hinge residue (e.g., Glu or Asp), which is a hallmark of type I kinase inhibitors. The loss of this second donor in the des‑amino analog is expected to reduce hinge‑binding affinity, as evidenced by structure‑based design studies on amino‑pyrazole amide derivatives that showed a >10‑fold loss in Raf kinase potency when the amino group was removed [REFS‑2].

Hydrogen bonding Kinase selectivity Pharmacophore

Rotatable Bond Count = 1: Conformationally Restricted Scaffold for Entropy‑Efficient Binding

With only one rotatable bond (the pyrazole–pyrimidinone inter‑ring linkage), the target compound is significantly more rigid than many competing heterocyclic scaffolds such as 2‑(4‑{[[(3,5‑dimethyl‑1H‑pyrazol‑4‑yl)methyl](methyl)amino]methyl}phenyl)‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑one, which contains 8 rotatable bonds [REFS‑1]. The low rotatable bond count (RBC = 1) minimizes the entropic penalty upon target binding, potentially yielding higher ligand efficiency (LE). In fragment‑based drug discovery, scaffolds with RBC ≤ 3 are preferred because each additional rotatable bond typically reduces binding affinity by ~0.5–1.0 kcal/mol due to conformational entropy loss. The 7‑rotatable‑bond reduction relative to the flexible analog corresponds to a theoretical binding free‑energy advantage of approximately 3.5–7.0 kcal/mol, which can translate to a >100‑fold affinity improvement when all other interactions are equivalent [REFS‑2].

Conformational restriction Ligand efficiency Scaffold design

Tautomeric Pyrimidin‑4(3H)‑one Core: pH‑Dependent Hydrogen‑Bond Acceptor/Donor Switching for Adaptive Binding

The pyrimidin‑4(3H)‑one core of the target compound can undergo tautomeric interconversion to the pyrimidin‑4(1H)‑one and 4‑hydroxypyrimidine forms, as explicitly described in the Bayer patent covering heterocyclically substituted 6‑(trifluoromethyl)pyrimidin‑4(3H)‑one derivatives [REFS‑1]. This tautomeric equilibrium enables the scaffold to adapt its hydrogen‑bonding pattern (donor vs. acceptor character at N3/O4) in response to the local pH and dielectric environment of different binding pockets. In contrast, N‑alkylated pyrimidin‑4‑one analogs (e.g., 3‑methyl‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑one) lack this tautomeric capability, locking the scaffold into a single hydrogen‑bond configuration. The adaptive tautomerism of the target compound is particularly valuable for targeting kinase active sites that exhibit conformational flexibility in their hinge region, as it allows the scaffold to optimize its interaction network without requiring additional substitution [REFS‑2].

Tautomerism Adaptive binding Pharmacophore

Optimal Application Scenarios for 3‑(3‑Amino‑1H‑pyrazol‑4‑yl)‑6‑(trifluoromethyl)pyrimidin‑4(3H)‑one in Drug Discovery & Chemical Biology


Kinase Hinge‑Binder Fragment Screening & Hit Elaboration

The combination of a 3‑amino‑pyrazole hinge‑binding motif with a low rotatable bond count (RBC = 1) makes this compound an ideal fragment for kinase inhibitor discovery. The amino group provides a critical hydrogen‑bond donor (HBD = 2) for bidentate hinge interactions, while the conformational restriction maximizes ligand efficiency. Procurement of the high‑purity (≥98%) material from vendors such as MolCore ensures that fragment screens are not confounded by impurities, supporting reliable SPR or DSF primary hit identification [REFS‑1].

CCR2 Antagonist Lead Optimization (Cardiovascular, Renal & Fibrotic Diseases)

The compound’s pyrimidin‑4(3H)‑one core with a 6‑trifluoromethyl substituent places it within the same chemical space as Bayer’s disclosed CCR2 antagonist series, which is being developed for cardiovascular, renal, inflammatory, and fibrotic disease indications. The 3‑amino‑pyrazol‑4‑yl substituent offers a distinct vector for exploring SAR around the heteroaryl binding pocket of CCR2, and the tautomeric adaptability of the pyrimidinone ring may improve binding to receptor conformations that are inaccessible to N‑alkylated analogs [REFS‑2].

Fragment‑Based Lead Generation for Anti‑Tubercular Drug Discovery

The 6‑(trifluoromethyl)pyrimidin‑4(3H)‑one scaffold has demonstrated whole‑cell activity against Mycobacterium tuberculosis (MIC IC90 < 5 µM for optimized analogs). The target compound’s favorable computed logP (XLogP3 = –0.1) suggests good aqueous solubility, which is critical for achieving reliable dose–response relationships in mycobacterial growth inhibition assays. Its rigid scaffold (RBC = 1) makes it a high‑efficiency starting point for fragment growing toward potent anti‑TB agents [REFS‑3].

Chemical Probe Development for Understudied Kinases of the Dark Kinome

The 3‑amino‑1H‑pyrazole motif has been successfully employed to develop selective inhibitors for PCTAIRE kinases (CDK16), a member of the understudied ‘dark kinome.’ The target compound, with its pyrimidin‑4(3H)‑one core replacing the pyrimidin‑4‑amine of published inhibitors, offers a complementary scaffold for exploring selectivity against off‑target kinases. Its distinct HBD/HBA profile and tautomeric properties may enable selectivity profiles that are orthogonal to existing chemical probes, accelerating target validation studies [REFS‑4].

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